N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide
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Overview
Description
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an indole ring, a carboxamide group, and multiple amino and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole ring, the introduction of the carboxamide group, and the incorporation of the amino and oxo groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Carbetocin: A synthetic analog of oxytocin with similar structural features.
Oxytocin: A naturally occurring hormone with a similar indole ring structure.
Vasopressin: Another hormone with structural similarities to the compound .
Uniqueness
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of indole, a structure known for its diverse biological properties. The compound features an indole moiety attached to a carbonyl group and a dipeptide-like structure, which may influence its interaction with biological targets.
Antiproliferative Activity
Research indicates that compounds containing indole and carboxamide functionalities exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of cancer cells by inducing apoptosis and modulating key signaling pathways.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
5i | HeLa | 0.95 | Inhibition of CDK2 and EGFR |
5j | CEM | 1.20 | Induction of apoptosis (Caspases 3, 8, 9) |
5k | L1210 | 1.50 | Multi-targeted kinase inhibition |
These findings suggest that modifications to the indole structure can enhance the antiproliferative activity through various mechanisms, including cell cycle arrest and apoptosis induction .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
- Allosteric Modulation : Some derivatives demonstrate allosteric modulation capabilities at various receptors, enhancing or inhibiting receptor activity depending on the cellular context .
Case Studies
Several studies have investigated the effects of indole-based compounds on specific cancer types:
- Lung Cancer : A study demonstrated that an indole derivative significantly inhibited cell proliferation in lung cancer cell lines, with an IC50 value indicating high potency against these cells .
- Leukemia : Another study reported that similar compounds could induce apoptosis in leukemia cells through caspase activation pathways .
Properties
CAS No. |
90104-12-4 |
---|---|
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H24N4O3/c1-11(2)9-18(3,17(25)20-10-15(19)23)22-16(24)14-8-12-6-4-5-7-13(12)21-14/h4-8,11,21H,9-10H2,1-3H3,(H2,19,23)(H,20,25)(H,22,24)/t18-/m0/s1 |
InChI Key |
DSHJFUDWCHRLCM-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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